Photorome III
CAS No.: 119980-36-8
Cat. No.: VC20871865
Molecular Formula: C26H22N2O
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119980-36-8 |
|---|---|
| Molecular Formula | C26H22N2O |
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 1,3,3-trimethylspiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine] |
| Standard InChI | InChI=1S/C26H22N2O/c1-25(2)21-14-8-9-15-22(21)28(3)26(25)16-27-23-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24(23)29-26/h4-16H,1-3H3 |
| Standard InChI Key | JTRRHUVYCPAWOM-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |
| Canonical SMILES | CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Photorome III features a complex molecular structure built around a spiro-conjugated system. The molecule contains a spiro carbon atom that connects two heterocyclic ring systems: an indole moiety and a phenanthro[9,10-b] oxazine component . This structural arrangement is crucial for its photochromic behavior, as it enables the molecule to undergo significant conformational changes upon exposure to light.
The structural details of Photorome III include:
Physical Properties
Photorome III exists as a colorless compound in its closed spiropyran form under ambient conditions. This form represents the thermodynamically stable state of the molecule in the absence of UV radiation. When the compound is subjected to UV light, it transitions to an open, colored merocyanine form, exhibiting a pronounced color change that is characteristic of its photochromic behavior .
The photochromic transition of Photorome III is reversible, with the colored merocyanine form reverting to the colorless spiro form either through thermal relaxation or by exposure to visible light . This bidirectional switching capability is a defining feature of high-performance photochromic compounds.
Photochromic Mechanism
Photochromic Transitions
The photochromism of Photorome III and related spirooxazines is attributable to a heterolytic cleavage of the spiro-C-O bond when exposed to UV radiation . This bond cleavage results in a significant structural reorganization of the molecule, transforming it from the closed spiro form to the open merocyanine configuration.
The photochromic mechanism can be summarized in the following steps:
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Absorption of UV photons by the closed spiro form
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Electronic excitation leading to heterolytic cleavage of the spiro-C-O bond
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Structural reorganization resulting in the formation of the open merocyanine form
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Emergence of extended π-conjugation in the merocyanine form, producing the observed color
Thermal and Photochemical Reversion
The colored merocyanine form of Photorome III can return to its original colorless state through two distinct pathways:
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Thermal Reversion: The merocyanine form spontaneously reverts to the spiro form through a thermal process. The rate of this thermal reversion is temperature-dependent and represents a key parameter in evaluating the performance of photochromic compounds .
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Photochemical Reversion: Exposure of the merocyanine form to visible light can accelerate the reversion process, forcing the molecule back to its closed spiro configuration .
The balance between these two reversion mechanisms determines the practical utility of Photorome III in various applications. For certain uses, a slow thermal reversion rate may be desirable to maintain the colored state for extended periods, while other applications might benefit from rapid photochemical switching.
Applications and Research Developments
Optical Applications
The photochromic properties of Photorome III make it particularly suitable for various optical applications. The spirooxazine family, to which Photorome III belongs, has been extensively investigated for use in memory devices, optical switches, displays, chemical sensors, and ophthalmic plastic lenses .
One of the significant advantages of spirooxazines like Photorome III over other photochromic compounds is their superior resistance to photofatigue, allowing them to undergo numerous photochromic cycles without significant degradation in performance . This characteristic is especially valuable in applications requiring long-term stability and repeated switching operations.
Material Science Applications
In material science, Photorome III has potential applications in the development of smart coatings and responsive materials. When incorporated into polymeric matrices or surfaces, it can impart light-responsive properties to otherwise static materials. This capability enables the creation of surfaces that can change their optical, electronic, or mechanical properties in response to light stimuli.
Challenges and Research Directions
Despite the promising attributes of spirooxazines like Photorome III, their commercial application has faced challenges related to the thermal decoloration process of the colored photomerocyanine species . Researchers have been working to develop novel photochromic molecules with acceptable relaxation times and improved photophysical properties.
Current research directions include:
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Structural modifications to optimize the thermal reversion rate
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Investigation of structure-property relationships to enhance photochromic performance
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Development of composite materials that can modulate the photochromic behavior
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Exploration of synergistic effects between Photorome III and other functional materials
Synthesis and Characterization
Analytical Characterization
Comprehensive characterization of Photorome III is essential to confirm its structure and assess its purity. Common analytical techniques employed include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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UV-Visible spectroscopy to evaluate photochromic properties
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Infrared spectroscopy for identification of functional groups
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Mass spectrometry for molecular weight confirmation
The photochromic properties of Photorome III can be characterized by measuring the optical density changes upon exposure to UV light, as well as the kinetics of thermal and photochemical reversion processes.
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